2-Chloro-3',4'-dimethoxybenzil
Overview
Description
2-Chloro-3’,4’-dimethoxybenzil, also known as N-(2-chloro-3,4-dimethoxybenzylidene)-4-chloroaniline, is a chemical compound with the molecular formula C17H16Cl2O3. It is a specific inhibitor of human carboxylesterase-2 (hCE-2) .
Synthesis Analysis
2-Chloro-3’,4’-dimethoxybenzil can be synthesized by the condensation reaction of 2-chloro-3,4-dimethoxybenzaldehyde and 4-chloraniline. It may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Molecular Structure Analysis
The molecular structure of 2-Chloro-3’,4’-dimethoxybenzil is represented by the linear formula: ClC6H4(CO)2C6H3(OCH3)2 . It has a molecular weight of 304.73 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2-Chloro-3’,4’-dimethoxybenzil .Physical And Chemical Properties Analysis
2-Chloro-3’,4’-dimethoxybenzil has a melting point of 119-123°C (lit.) . It has a density of 1.267 g/cm3 and a boiling point of 467.8ºC at 760 mmHg . The flash point is 188ºC .Scientific Research Applications
Fluorogenic Labeling in HPLC Analysis
2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound related to 2-Chloro-3',4'-dimethoxybenzil, has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC). This application is significant in the separation of chlorophenols and the determination of chlorocresol and chloroxylenol in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis of Quinoxaline Derivatives
2-Chloro-3',4'-dimethoxybenzil has been used in the synthesis of quinoxaline derivatives, such as the compound C22H17ClN2O2, through a condensation reaction with 1,2-phenylenediamine. This process demonstrates the compound’s utility in creating complex molecular structures with potential applications in various fields (Cantalupo, Crundwell, & Glagovich, 2010).
Investigation in Lignin Peroxidase Oxidation Processes
2-Chloro-1,4-dimethoxybenzene, closely related to 2-Chloro-3',4'-dimethoxybenzil, has been studied in the context of lignin peroxidase oxidation. It highlights the compound's role in generating cation radicals and its interaction with various organic compounds, thereby contributing to our understanding of enzymatic oxidation processes (Teunissen, Sheng, Reddy, Moënne‐Loccoz, Field, & Gold, 1998).
Applications in Crystallography
The crystal structures of derivatives of benzil, including 2,2'-dimethoxybenzil and 4,4'-dimethoxybenzil, have been explored. This research helps in understanding the correlation between the crystal color and molecular conformation, which is essential in the field of solid-state chemistry and materials science (Cannon, Patrick, & White, 1989).
Role in Catalytic Processes
Studies have shown that 2-Chloro-1,4-dimethoxybenzene acts as a catalytic cofactor in the oxidation of anisyl alcohol by lignin peroxidase, underscoring its potential use in catalytic processes and enzymatic reactions (Teunissen & Field, 1998).
Safety And Hazards
2-Chloro-3’,4’-dimethoxybenzil is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSCSFZMZRZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069085 | |
Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',4'-dimethoxybenzil | |
CAS RN |
56159-70-7 | |
Record name | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56159-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056159707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3',4'-dimethoxybenzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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